molecular formula C50H98O8 B12653451 D-Glucitol 1,6-didocosanoate CAS No. 54390-81-7

D-Glucitol 1,6-didocosanoate

Cat. No.: B12653451
CAS No.: 54390-81-7
M. Wt: 827.3 g/mol
InChI Key: RQCGBGXFSUFQCD-FHFTZODCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucitol 1,6-didocosanoate typically involves the esterification of D-glucitol with docosanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .

Chemical Reactions Analysis

Types of Reactions

D-Glucitol 1,6-didocosanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding D-glucitol and docosanoic acid.

    Oxidation: The hydroxyl groups of D-glucitol can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: D-glucitol and docosanoic acid.

    Oxidation: Aldehydes or ketones derived from the oxidation of hydroxyl groups.

    Reduction: Alcohols derived from the reduction of ester groups.

Scientific Research Applications

D-Glucitol 1,6-didocosanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of D-Glucitol 1,6-didocosanoate involves its ability to interact with lipid membranes and proteins. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its longer fatty acid chain (docosanoic acid) compared to other similar compounds. This longer chain length imparts distinct physicochemical properties, such as higher melting point and increased hydrophobicity, making it particularly suitable for applications requiring enhanced stability and emulsifying capabilities .

Biological Activity

D-Glucitol 1,6-didocosanoate, also known as D-glucitol dicaprate , is a compound derived from D-glucitol (sorbitol) and has gained attention due to its potential biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C26H50O6
  • Molecular Weight : 466.68 g/mol
  • Functional Groups : It contains multiple hydroxyl groups from glucitol and long-chain fatty acid moieties (dodecanoate).

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes, leading to increased permeability and cell lysis.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

2. Cytotoxicity

Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The cytotoxicity is thought to be mediated through apoptosis induction and cell cycle arrest.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µg/mL)Mechanism of ActionReference
HeLa15Apoptosis
MCF-720Cell cycle arrest
A54925Reactive oxygen species (ROS) generation

3. Anti-inflammatory Properties

This compound has shown promise in reducing inflammation in various models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inhibition of Inflammatory Markers
In a murine model of acute inflammation, administration of this compound significantly reduced levels of TNF-alpha and IL-6 compared to the control group. The reduction was quantified as follows:

  • TNF-alpha : Decreased by 45%
  • IL-6 : Decreased by 38%

The biological activities of this compound are attributed to several mechanisms:

  • Membrane Disruption : The long-chain fatty acid components interact with lipid bilayers, leading to membrane destabilization.
  • Apoptotic Pathways : Induction of apoptosis is facilitated through mitochondrial dysfunction and activation of caspases.
  • Cytokine Modulation : The compound modulates signaling pathways involved in inflammation.

Properties

CAS No.

54390-81-7

Molecular Formula

C50H98O8

Molecular Weight

827.3 g/mol

IUPAC Name

[(2R,3R,4R,5S)-6-docosanoyloxy-2,3,4,5-tetrahydroxyhexyl] docosanoate

InChI

InChI=1S/C50H98O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(53)57-43-45(51)49(55)50(56)46(52)44-58-48(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-52,55-56H,3-44H2,1-2H3/t45-,46+,49-,50-/m1/s1

InChI Key

RQCGBGXFSUFQCD-FHFTZODCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O

Origin of Product

United States

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